Technical Documentation Center

5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic Acid

Foreword: Charting the Course for a Novel Entity This document deviates from a standard data sheet, instead offering a practical and scientifically robust guide to generating the necessary data. By understanding how to m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for a Novel Entity

This document deviates from a standard data sheet, instead offering a practical and scientifically robust guide to generating the necessary data. By understanding how to measure, we can ensure the quality and reliability of what is measured. We will delve into the core principles and provide detailed, self-validating protocols for determining the aqueous solubility, lipophilicity (LogP), and acid dissociation constant (pKa) of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid. The methodologies presented are grounded in international standards and best practices to ensure data integrity and reproducibility, which are paramount for regulatory submissions and advancing a compound through the development pipeline.[1][2][3]

Molecular Structure:

A simplified representation of the chemical structure of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid.

Aqueous Solubility: The Gateway to Bioavailability

The solubility of an active pharmaceutical ingredient (API) in aqueous media is a critical determinant of its oral bioavailability.[4][5] Poor aqueous solubility can lead to low and variable absorption, posing significant challenges for formulation development.[6] Therefore, a precise and early determination of a compound's solubility is a cornerstone of preformulation studies.

Theoretical Underpinnings

Aqueous solubility is defined as the equilibrium concentration of a substance in water at a specific temperature and pH.[4][7] For an ionizable compound like 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid, which possesses a carboxylic acid moiety, solubility is highly dependent on the pH of the medium. The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of the ionized (more soluble) to the non-ionized (less soluble) form of the molecule.

Experimental Protocol: Equilibrium Shake-Flask Method (Adapted from OECD Guideline 105)

The shake-flask method is considered the "gold standard" for solubility determination due to its direct measurement at equilibrium.[6][8] This protocol is designed to establish the thermodynamic solubility of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid.

Objective: To determine the saturation concentration of the test compound in water at a controlled temperature.

Materials:

  • 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid (purity >99%)

  • Reagent-grade water (e.g., Milli-Q or equivalent)

  • pH meter, calibrated with standard buffers

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Test Solutions:

    • Add an excess amount of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid to several flasks containing a known volume of reagent-grade water. The excess solid should be clearly visible.

    • Prepare solutions at different pH values (e.g., pH 2, pH 7.4, and a pH two units above the estimated pKa) to understand the pH-solubility profile. Use appropriate buffers that do not interfere with the analysis.

  • Equilibration:

    • Place the flasks in a thermostatically controlled shaker bath set at a standard temperature, typically 25 °C or 37 °C, to simulate physiological conditions.[6]

    • Agitate the flasks for a sufficient duration to reach equilibrium. A preliminary kinetic study can determine the time to equilibrium, but 24 to 72 hours is common.[6][9]

  • Phase Separation:

    • After equilibration, allow the flasks to stand undisturbed in the shaker bath for at least 24 hours to allow the excess solid to sediment.

    • Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed.

    • Centrifuge the aliquot to further separate any suspended solid.

    • Filter the supernatant through a 0.22 µm syringe filter to obtain a clear, saturated solution. Adsorption of the compound to the filter should be evaluated and accounted for.

  • Analysis:

    • Quantify the concentration of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid in the filtered saturated solution using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • The determined concentration represents the aqueous solubility at the tested temperature and pH.

Data Presentation:

The results should be summarized in a clear and concise table.

Parameter Value
Temperature (°C)
pH
Solubility (mg/mL)
Solubility (µM)
Standard Deviation

Workflow Visualization:

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess compound to water/buffer B Agitate in shaker bath (24-72h at constant T) A->B Start Equilibration C Sedimentation B->C Equilibration Complete D Centrifugation C->D E Filtration (0.22 µm) D->E F Quantify concentration by HPLC E->F Obtain Saturated Solution

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Lipophilicity (LogP): A Predictor of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[10] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[11] For ionizable molecules, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.

Theoretical Underpinnings

The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[11]

LogP = log10 ( [Compound]octanol / [Compound]aqueous )

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[11] According to Lipinski's "rule of five," a LogP value not greater than 5 is often associated with good oral bioavailability.[12]

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

The shake-flask method remains the benchmark for experimental LogP determination due to its direct measurement of partitioning.[10][13][14]

Objective: To determine the n-octanol/water partition coefficient of the test compound at a controlled temperature and pH.

Materials:

  • 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid (purity >99%)

  • n-Octanol (reagent grade, pre-saturated with water)

  • Buffered water (pH 7.4, pre-saturated with n-octanol)

  • Thermostatically controlled shaker

  • Centrifuge

  • Glassware (flasks, separatory funnels)

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Solvent Pre-saturation:

    • To ensure thermodynamic equilibrium, pre-saturate the n-octanol with water and the aqueous buffer with n-octanol by vigorously mixing them for 24 hours, followed by a 24-hour separation period.

  • Partitioning:

    • Dissolve a known amount of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid in the pre-saturated aqueous phase. The concentration should be well below its aqueous solubility limit.

    • Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel.

    • Gently shake or rotate the funnel for a sufficient time to reach partitioning equilibrium (e.g., 1-2 hours). Vigorous shaking should be avoided to prevent the formation of emulsions.[10]

  • Phase Separation:

    • Allow the two phases to separate completely. This can be facilitated by centrifugation.

  • Sampling and Analysis:

    • Carefully collect an aliquot from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation:

    • Calculate the LogP (or LogD at the specific pH) using the measured concentrations in the octanol and aqueous phases.

Data Presentation:

Parameter Value
Temperature (°C)
pH of Aqueous Phase
Concentration in Octanol (Coct)
Concentration in Aqueous (Caq)
LogD
Standard Deviation

Workflow Visualization:

LogP_Workflow cluster_prep Preparation cluster_part Partitioning cluster_sep Phase Separation cluster_analysis Analysis A Pre-saturate n-octanol and buffer B Dissolve compound in buffer A->B C Add n-octanol and mix B->C D Allow phases to separate (Centrifuge if needed) C->D Reach Equilibrium E Sample both phases D->E F Quantify concentration (HPLC) E->F G Calculate LogD F->G

Caption: Workflow for determining LogD via the shake-flask method.

Acid Dissociation Constant (pKa): The Key to Ionization State

The pKa is a measure of the strength of an acid in solution. For a pharmaceutical compound, the pKa value is critical as it determines the extent of ionization at a given pH.[15] The ionization state of a drug affects its solubility, permeability, and binding to its target, thus profoundly influencing its overall pharmacokinetic and pharmacodynamic profile.[15]

Theoretical Underpinnings

The pKa is the negative logarithm of the acid dissociation constant (Ka). For 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid, the carboxylic acid group will donate a proton. The Henderson-Hasselbalch equation relates pH, pKa, and the ratio of the deprotonated (conjugate base, A-) to the protonated (acid, HA) form. At the pKa, the concentrations of the ionized and non-ionized species are equal.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[16][17][18] It involves the gradual addition of a titrant (a strong base for an acidic compound) to the sample solution while monitoring the pH.[15]

Objective: To determine the pKa of the carboxylic acid group of the test compound by monitoring pH changes during titration with a strong base.

Materials:

  • 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid (purity >99%)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility

  • Calibrated pH meter and electrode

  • Automatic titrator or burette

  • Stirrer and stir bar

Procedure:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the compound in a suitable solvent. If the compound is sparingly soluble in water, a co-solvent may be used, and the pKa in water can be determined by extrapolation.[17][18]

    • Maintain a constant ionic strength in the solution by adding KCl (e.g., to 0.15 M).[16]

    • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of an acid.[16]

  • Titration:

    • Place the solution in a jacketed vessel to maintain a constant temperature.

    • Immerse the calibrated pH electrode and the tip of the burette into the solution.

    • Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added. This will generate a sigmoidal titration curve.

    • The equivalence point is the point of maximum slope, which can be determined from the first derivative of the titration curve (ΔpH/ΔV).

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[16] This corresponds to the midpoint of the buffer region on the titration curve.

Data Presentation:

Parameter Value
Temperature (°C)
Ionic Strength (M)
Co-solvent (%)
Determined pKa
Standard Deviation

Workflow Visualization:

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve compound (with co-solvent if needed) B Add KCl for ionic strength A->B C Purge with N2 B->C D Add titrant (NaOH) in increments C->D Start Titration E Record pH after each addition D->E Monitor pH E->D F Plot pH vs. Volume E->F Titration Complete G Determine equivalence point (1st derivative) F->G H Determine pKa (pH at 1/2 equivalence point) G->H

Caption: Workflow for determining pKa via potentiometric titration.

Conclusion: Building a Foundation for Success

The physicochemical properties of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid are not merely data points; they are predictive indicators of its potential behavior as a therapeutic agent. By diligently applying the robust, validated methodologies outlined in this guide, researchers can generate high-quality, reliable data on its solubility, lipophilicity, and pKa. This foundational knowledge is indispensable for guiding rational drug design, formulating effective delivery systems, and ultimately, for making informed decisions on the continued development of this and other novel chemical entities. The principles and protocols detailed herein provide a blueprint for a systematic and scientifically sound characterization, ensuring that the journey from bench to bedside is built on a solid foundation of physicochemical understanding.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Avdeef, A., Box, K. J., Comer, J. E. A., Hibbert, C., & Tam, K. Y. (2000). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413.
  • Cambridge MedChem Consulting. LogP/D. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • FILAB laboratory. OECD 105 Testing Services. Retrieved from [Link]

  • Ràfols, C., Subirats, X., Rubio, J., Rosés, M., & Bosch, E. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Universitat de Barcelona. Retrieved from [Link]

  • OECD. (1981). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Pure. (2009, September 07). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Shayan, M., Shayan, Y., & Shayan, M. (2018). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, July 01). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). The values of LogP determined with experimental (LogP HPTLC ) and computational methods. Retrieved from [Link]

  • Hou, T., & Wang, J. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Retrieved from [Link]

  • EPP Ltd. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • NIH. (2012, October 02). 460 | oecd guideline for the testing of chemicals. Retrieved from [Link]

  • ICH. (2005, November 10). Pharmaceutical Development ICH 2009. Retrieved from [Link]

  • ICH. (n.d.). ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved from [Link]

  • EMA. (n.d.). Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. Retrieved from [Link]

  • ICH. (2009, August 15). Q8(R2) Guideline.pdf. Retrieved from [Link]

  • PMDA. (n.d.). ich harmonised tripartite guideline the common technical document module 2. Retrieved from [Link]

  • J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
  • Sinochem Nanjing Corporation. (n.d.). 5-Fluoro-2-Methylbenzoic Acid. Retrieved from [Link]

  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Worldwide Life Sciences. (2026, February 26). 5-Fluoro-2-methylbenzoic acid - 5g. Retrieved from [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (n.d.).
  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • PubChem. (n.d.). 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Mass Spectrometry of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic Acid

Executive Summary In modern drug development and medicinal chemistry, highly functionalized benzoic acid derivatives serve as critical building blocks for active pharmaceutical ingredients (APIs). 5-(Benzyloxy)-4-fluoro-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and medicinal chemistry, highly functionalized benzoic acid derivatives serve as critical building blocks for active pharmaceutical ingredients (APIs). 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid (CAS No. 2270905-58-1) [1] is a prime example of a sterically and electronically tuned intermediate. The presence of a fluorine atom enhances metabolic stability and lipophilicity, while the benzyloxy group provides a protected phenolic moiety that can be orthogonally deprotected during late-stage synthesis.

This technical whitepaper provides a rigorous breakdown of the exact mass, molecular weight, and high-resolution mass spectrometry (HRMS) profiling protocols for this compound, ensuring analytical scientists have a self-validating framework for its identification and characterization.

Structural Deconstruction and Physicochemical Data

To establish a baseline for analytical identification, we must first deconstruct the molecular formula (C₁₅H₁₃FO₃) [2] and calculate its precise mass metrics. The distinction between molecular weight (average mass based on natural isotopic abundance) and exact mass (monoisotopic mass based on the most abundant isotopes) is critical for HRMS applications.

Molecular Calculation Breakdown
  • Carbon (C): 15 atoms × 12.00000 Da = 180.00000 Da

  • Hydrogen (H): 13 atoms × 1.007825 Da = 13.101725 Da

  • Fluorine (F): 1 atom × 18.998403 Da = 18.998403 Da

  • Oxygen (O): 3 atoms × 15.994915 Da = 47.984745 Da

Quantitative Mass Metrics
PropertyValueAnalytical Relevance
Chemical Formula C₁₅H₁₃FO₃Defines elemental composition.
CAS Number 2270905-58-1Unique registry identifier for procurement and safety [1].
Molecular Weight (MW) 260.26 g/mol Used for stoichiometric calculations and bulk sample preparation [1, 2].
Exact Mass (Monoisotopic) 260.08487 DaTarget mass for HRMS identification (Orbitrap/TOF).
[M-H]⁻ m/z (ESI-Negative) 259.0776Primary precursor ion observed in negative electrospray ionization.

High-Resolution Mass Spectrometry (HRMS) Methodology

Analytical Rationale (E-E-A-T)

Due to the presence of the carboxylic acid group (-COOH), Electrospray Ionization in Negative Mode (ESI-) is the most efficient and sensitive technique for this compound. The acidic proton is easily lost in basic or neutral mobile phases, yielding a stable [M-H]⁻ anion. Relying on positive mode (ESI+) would result in poor ionization efficiency and complex adduct formation (e.g.,[M+Na]⁺), complicating spectral interpretation.

Step-by-Step LC-HRMS Protocol

To ensure a self-validating system, the following protocol integrates internal mass calibration and system suitability checks.

  • Sample Preparation: Dissolve 1.0 mg of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water (Note: For strictly negative mode, 10 mM Ammonium Acetate pH 9.0 can yield higher sensitivity by promoting deprotonation).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization (ESI-): Set capillary voltage to 2.5 kV. Maintain desolvation temperature at 350°C.

  • Mass Analysis: Utilize an Orbitrap or Q-TOF mass spectrometer with a resolving power (R) > 60,000 at m/z 200. Ensure mass accuracy is < 3 ppm using an internal lock mass (e.g., Leucine Enkephalin).

  • Data Processing: Extract the exact mass chromatogram at m/z 259.0776 ± 5 ppm. Verify the isotopic pattern (M+1 contribution from ¹³C).

LC-HRMS Workflow Diagram

LCHRMS A 1. Sample Preparation (1 µg/mL in MeOH/H2O) B 2. UHPLC Separation (C18, Gradient Elution) A->B C 3. ESI(-) Ionization (Deprotonation to [M-H]-) B->C D 4. HRMS Analysis (Orbitrap/TOF, R > 60k) C->D E 5. Data Processing (Exact Mass m/z 259.0776) D->E

Caption: LC-HRMS analytical workflow for the exact mass verification of the target compound.

MS/MS Fragmentation Pathways and Mechanistic Insights

To definitively confirm the structure beyond exact mass, tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) is required.

Causality of Fragmentation

When the [M-H]⁻ precursor ion (m/z 259.0776) is subjected to CID, two primary mechanistic pathways dominate due to the structural lability of specific bonds:

  • Cleavage of the Benzyl Ether: The benzyloxy group (-O-CH₂-Ph) is highly susceptible to homolytic or heterolytic cleavage. In negative mode, the loss of a benzyl radical or benzyl cation leaves the negative charge localized on the resulting phenoxide oxygen, yielding a highly stable product ion at m/z 168.022 [M-H - C₇H₇]⁻.

  • Decarboxylation: Carboxylic acids readily lose carbon dioxide (CO₂, 44 Da) under collisional activation. This yields a product ion at m/z 215.087 [M-H - CO₂]⁻.

MS/MS Logic Diagram

MSMS M Precursor Ion [M-H]- m/z 259.0776 F1 Product Ion 1 (Phenoxide) Loss of Benzyl (-91 Da) m/z 168.022 M->F1 - C7H7 (Benzyl) F2 Product Ion 2 Decarboxylation (-44 Da) m/z 215.087 M->F2 - CO2 F3 Product Ion 3 Combined Loss m/z 124.032 F1->F3 - CO2 F2->F3 - C7H7 (Benzyl)

Caption: Proposed ESI-negative MS/MS fragmentation pathways for 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid.

By cross-referencing the exact mass of the precursor ion with these specific product ions, analysts can confidently validate the structural integrity of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid in any synthetic or biological matrix.

References

  • National Institute of Standards and Technology (NIST). "Exact Masses and Isotopic Abundances". Standard Reference Data. Available at: [Link]

Foundational

Mechanistic Profiling of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic Acid Derivatives: In Vitro Pharmacological Workflows

Executive Summary 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid (CAS 2270905-58-1) is a highly specialized, commercially available synthetic building block. As a pharmacophore precursor, it does not possess a standalone bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid (CAS 2270905-58-1) is a highly specialized, commercially available synthetic building block. As a pharmacophore precursor, it does not possess a standalone biological mechanism of action (MoA). Instead, it is a critical fragment utilized in Fragment-Based Drug Discovery (FBDD) to synthesize targeted small-molecule inhibitors, such as kinase inhibitors or epigenetic modulators[1].

This whitepaper provides an authoritative guide on how researchers leverage this specific scaffold to design active pharmaceutical ingredients (APIs) and details the self-validating in vitro workflows required to elucidate their mechanisms of action.

Structural Rationale & Pharmacophore Properties

In rational drug design, every functional group must serve a distinct mechanistic purpose. The architectural causality of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid makes it an ideal fragment for targeting deep, hydrophobic protein clefts:

  • Carboxylic Acid Core: Serves as the primary synthetic handle for amide coupling, allowing the fragment to be conjugated to various amine-bearing scaffolds to form the final API.

  • 4-Fluoro Substitution: Fluorine is highly electronegative and optimally sized. It enhances the metabolic stability of the resulting drug by blocking cytochrome P450-mediated oxidation at the para position. Furthermore, it engages in orthogonal halogen bonding with backbone carbonyls within the target's binding pocket.

  • 5-Benzyloxy Group: This bulky, lipophilic extension is specifically designed to occupy extended hydrophobic regions, such as the DFG-out pocket in inactive kinases, driving high-affinity target engagement.

  • 2-Methyl Group: Provides steric shielding to the adjacent amide bond in the final drug, locking the molecule into a specific bioactive conformation and reducing entropic penalty upon binding.

FBDD_Workflow A Fragment Scaffold CAS 2270905-58-1 B Amide Coupling & Derivatization A->B Synthesis C Lead Compound (API) B->C Optimization D TR-FRET Assay (Target Engagement) C->D Biochemical E SPR Assay (Binding Kinetics) C->E Biophysical F In Vitro MoA Validation D->F IC50 E->F Kd, Residence Time

Caption: FBDD workflow from fragment scaffold to in vitro MoA validation.

In Vitro Mechanism of Action Profiling Workflows

Once the fragment is derivatized into a lead compound, its in vitro MoA must be rigorously profiled. A robust MoA evaluation relies on orthogonal assays that measure both equilibrium thermodynamics and real-time binding kinetics.

Biochemical Target Engagement via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for quantifying target engagement. We utilize TR-FRET because the time-resolved detection using long-lifetime lanthanide donors (e.g., Europium) effectively suppresses short-lived background autofluorescence from the test compounds[2]. This provides the high signal-to-background ratio necessary to detect subtle IC50​ shifts during fragment optimization.

Biophysical Binding Kinetics via SPR

Equilibrium affinity ( IC50​ or Kd​ ) does not fully predict in vivo efficacy. The causality of sustained target inhibition is often driven by target residence time ( τ=1/koff​ ). Surface Plasmon Resonance (SPR) is employed to measure label-free binding kinetics in real-time, allowing us to calculate both the association rate ( kon​ ) and dissociation rate ( koff​ ) of the derivatized inhibitor[3].

TRFRET_Mechanism A Eu3+ Donor (Anti-Target Ab) B Target Protein A->B Binds Target D Alexa647 Acceptor A->D Energy Transfer (Proximity) C Fluorescent Tracer C->B Competes with Drug C->D Conjugated E FRET Signal (665 nm) D->E Emission

Caption: TR-FRET competitive binding mechanism for target engagement.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal controls that mathematically prove the assay's integrity regardless of the experimental outcome.

Protocol A: TR-FRET Competitive Binding Assay

Objective: Determine the IC50​ of the synthesized derivative.

  • Reagent Preparation: Prepare a 384-well low-volume plate. Dilute the target protein (e.g., a recombinant kinase) to 2 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA).

  • Compound Addition: Dispense 100 nL of the derivative (10-point dose-response, 3-fold serial dilution starting at 10 µM) using an acoustic liquid handler.

  • Tracer & Antibody Addition: Add 5 µL of a master mix containing the fluorescent tracer (at its Kd​ concentration) and the Eu3+-labeled anti-target antibody (2 nM).

  • Incubation: Incubate at room temperature for 60 minutes to reach equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader. Excite at 337 nm and measure emission at 620 nm (Donor) and 665 nm (Acceptor). Calculate the FRET ratio (665/620).

  • Self-Validation (Z'-Factor Calculation):

    • Positive Control (Max Inhibition): Wells containing a known reference inhibitor.

    • Negative Control (Max Signal): Wells containing DMSO vehicle only.

    • Validation Check: The assay is only deemed valid if the calculated Z'-factor is ≥0.6 , proving sufficient dynamic range and minimal well-to-well variability.

Protocol B: SPR Binding Kinetics

Objective: Determine kon​ , koff​ , and Kd​ of the derivative.

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry until a density of ~2000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare the derivative in running buffer (PBS-T with 2% DMSO) in a 5-point concentration series (e.g., 0.1x to 10x the estimated Kd​ ).

  • Injection Cycle: Inject the analyte at a flow rate of 50 µL/min for 120 seconds (association phase), followed by a 300-second injection of running buffer (dissociation phase).

  • Self-Validation (Double-Referencing):

    • Reference Channel: Flow the analyte over an unmodified flow cell (no protein) to subtract bulk refractive index changes caused by DMSO solvent mismatches.

    • Zero-Concentration Injection: Inject running buffer alone to correct for baseline drift over time.

    • Validation Check: The kinetic fit (1:1 Langmuir binding model) must yield a χ2 value <10% of the Rmax​ , confirming the data fits the theoretical model without non-specific aggregation.

Quantitative Data Presentation

The following table illustrates a representative dataset demonstrating the optimization of the raw 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid fragment into a highly potent lead API. Notice how the addition of the amide-coupled moiety drastically improves target residence time.

Compound StageStructure / ModificationTR-FRET IC50​ (nM)SPR Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time (min)
Fragment CAS 2270905-58-1> 50,00045,000 1.2×104 0.54 0.03
Intermediate Amide-coupled core1,2501,100 4.5×104 0.049 0.34
Lead API Optimized hinge-binder1215 6.8×105 0.001 16.6

Table 1: Pharmacological profiling of the fragment-to-lead optimization process. The transition from fragment to Lead API shows a massive decrease in koff​ , driving a highly prolonged target residence time.

References

  • Erlanson, D. A., et al. "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery. Astex Pharmaceuticals. Available at:[Link]

  • "TR-FRET Powers Smarter Drug Screening." The Scientist. Available at:[Link]

  • "A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine." ACS Publications. Available at:[Link]

Sources

Exploratory

Toxicological Profiling and Safety Directives for 5-(Benzyloxy)-4-fluoro-2-methylbenzoic Acid

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Safety Guide Executive Summary and Chemical Identity In early-stag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Safety Guide

Executive Summary and Chemical Identity

In early-stage drug discovery, halogenated benzoic acid derivatives serve as critical building blocks for synthesizing complex active pharmaceutical ingredients (APIs). 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid (CAS: 2270905-58-1) is a highly specialized intermediate[1][2]. Due to its novelty, empirical in vivo toxicological data is limited. However, by utilizing predictive toxicology and analyzing its distinct structural moieties—a benzoic acid core, a para-fluorine substituent, and a benzyloxy ether group—we can accurately construct its safety profile, metabolic liabilities, and handling requirements.

Table 1: Physicochemical Identity & Structural Parameters
ParameterValue / Description
Chemical Name 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid
CAS Registry Number 2270905-58-1[1]
Molecular Formula C15H13FO3[3]
Molecular Weight 260.26 g/mol [1]
Structural Alerts Benzyloxy ether (metabolic liability), Fluorinated aromatic ring, Carboxylic acid
Predicted Solubility Limited in cold water; soluble in DMSO, methanol, and ether[4]

Predictive Toxicological and Metabolic Profile

To design safe handling protocols and anticipate preclinical pharmacokinetics, we must deconstruct the molecule's structural alerts. The toxicity and metabolism of this compound are governed by three primary mechanistic pathways:

A. CYP450-Mediated O-Dealkylation (The Benzyloxy Group)

The benzyloxy moiety is highly susceptible to oxidative cleavage by hepatic Cytochrome P450 (CYP) enzymes. Extensive studies on structurally analogous benzyloxy compounds demonstrate that they are rapidly metabolized by CYP3A4 and CYP1A2 in human liver microsomes[5][6]. This O-dealkylation yields 5-hydroxy-4-fluoro-2-methylbenzoic acid and benzaldehyde. The generation of benzaldehyde (which is rapidly oxidized to benzoic acid) presents a minor localized toxicity risk if the compound is ingested or absorbed in high systemic doses.

B. Phase II Glucuronidation & Acyl Migration (The Carboxylic Acid Core)

The free carboxylic acid group will readily undergo Phase II conjugation with β-d-glucuronic acid to form a 1-O-acyl glucuronide[7]. While this increases water solubility for renal clearance, ester glucuronides of fluorinated benzoic acids are known to be unstable at physiological pH (7.4)[7]. They can undergo intramolecular acyl migration, forming reactive isomers that may covalently bind to plasma proteins, posing a risk for idiosyncratic drug toxicity (IDT)[7].

C. Halogenation Effects (The Fluorine Substituent)

The incorporation of a fluorine atom adjacent to the benzyloxy group increases the molecule's overall lipophilicity, enhancing cellular permeability. Furthermore, the electron-withdrawing nature of the fluorine atom increases the acidity of the benzoic acid core and activates the aromatic ring toward nucleophilic substitution[4]. Environmentally, fluorinated benzoic acids exhibit moderate persistence and low bioaccumulation, with low overall ecotoxicity[4][8].

MetabolicPathway A 5-(Benzyloxy)-4-fluoro- 2-methylbenzoic acid B Hepatic CYP450 (CYP3A4 / CYP1A2) A->B Binding C O-Dealkylation B->C Oxidation D 5-Hydroxy-4-fluoro- 2-methylbenzoic acid C->D Cleavage E Benzaldehyde (Byproduct) C->E Leaving Group F Phase II Glucuronidation D->F UGT Transfer G Renal Excretion F->G Clearance

Fig 1. Predicted CYP450-mediated O-dealkylation and Phase II clearance pathway.

Safety Data Sheet (SDS) Synthesis & Handling Directives

Based on the Globally Harmonized System (GHS) for structurally related fluorinated benzoic acids[4], the following safety directives must be enforced in the laboratory.

Table 2: GHS Hazard Classification Summary
Hazard ClassCategoryHazard Statement (H-Code)
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation (Single exposure).
Exposure Controls and Personal Protective Equipment (PPE)
  • Respiratory Protection: Handling of dry powders must be conducted inside a certified Class II biological safety cabinet (BSC) or chemical fume hood. If aerosolization is a risk, a NIOSH-approved N95 or P100 particulate respirator is required.

  • Dermal Protection: Double-gloving with nitrile gloves (minimum 0.11 mm thickness) is mandatory. The lipophilicity introduced by the fluorine atom may enhance dermal penetration compared to non-fluorinated analogs.

  • Eye Protection: Tight-fitting chemical safety goggles.

First Aid Measures
  • Inhalation: Remove the subject to fresh air. The mild acidity of the compound can irritate mucous membranes. Administer oxygen if breathing is difficult.

  • Skin Contact: Flush immediately with copious amounts of water for 15 minutes. The lipophilic nature requires thorough washing with soap to prevent transdermal absorption.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Experimental Protocol: In Vitro Metabolic Stability Assay

To empirically validate the predicted O-dealkylation of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid, researchers should employ a Human Liver Microsome (HLM) stability assay. This self-validating protocol ensures that enzymatic degradation is accurately measured against negative controls.

Objective

Quantify the intrinsic clearance ( CLint​ ) and identify the primary 5-hydroxy metabolite generated via CYP3A4/CYP1A2 activity[5].

Reagents Required
  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6PDH). Rationale: CYP450 enzymes require a continuous supply of NADPH as an electron donor for oxidative cleavage.

  • 0.1 M Potassium Phosphate Buffer (pH 7.4).

  • Ice-cold Acetonitrile (containing an internal standard, e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • Dilute the HLM in 0.1 M Potassium Phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

    • Spike 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid (dissolved in DMSO) into the mixture to a final concentration of 1 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent CYP enzyme inhibition.

  • Pre-Incubation:

    • Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation:

    • Initiate the reaction by adding the NADPH regenerating system (final NADPH concentration ~1 mM).

    • Control Check: Run a parallel negative control lacking NADPH to differentiate enzymatic degradation from chemical instability.

  • Time-Course Sampling:

    • At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching:

    • Immediately transfer the 50 µL aliquot into a tube containing 150 µL of ice-cold Acetonitrile. Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix for clean downstream analysis.

  • Sample Processing & LC-MS/MS Analysis:

    • Vortex the quenched samples for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to HPLC vials. Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to track the depletion of the parent mass (m/z 260.26) and the appearance of the dealkylated metabolite.

References

  • Grokipedia. "4-Fluorobenzoic acid". Grokipedia. Available at: [Link]

  • Renwick, A. B., et al. "Metabolism of 7-benzyloxy-4-trifluoromethylcoumarin by human hepatic cytochrome P450 isoforms". PubMed (NIH). Available at:[Link]

  • Renwick, A. B., et al. "Metabolism of 2,5-bis(trifluoromethyl)-7-benzyloxy-4-trifluoromethylcoumarin by human hepatic CYP isoforms: evidence for selectivity towards CYP3A4". PubMed (NIH). Available at:[Link]

  • ResearchGate. "Evaluation of Fluorobenzoate Tracers in Surface Soils". ResearchGate. Available at: [Link]

  • ACS Publications. "NMR Spectroscopic and Theoretical Chemistry Studies on the Internal Acyl Migration Reactions of the 1-O-Acyl-β-d-glucopyranuronate Conjugates of 2-, 3-, and 4-(Trifluoromethyl)benzoic Acids". Chemical Research in Toxicology. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Deprotection of the Benzyl Group in 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid

For: Researchers, scientists, and drug development professionals. Introduction: Navigating the Challenges of Benzyl Ether Deprotection in Complex Molecules The benzyl (Bn) group is a cornerstone of protecting group strat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Benzyl Ether Deprotection in Complex Molecules

The benzyl (Bn) group is a cornerstone of protecting group strategy in modern organic synthesis, prized for its robustness under a wide array of chemical conditions. Its application in masking hydroxyl functionalities is widespread, yet its effective and clean removal is a critical step that often dictates the success of a synthetic route. This is particularly true for complex molecules such as 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid, a substituted aromatic compound where the interplay of electron-withdrawing (fluoro) and electron-donating (methyl, benzyloxy) groups, along with a carboxylic acid moiety, presents a unique set of challenges.

This application note provides a detailed, field-proven protocol for the deprotection of the benzyl ether in 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid to yield 5-hydroxy-4-fluoro-2-methylbenzoic acid. We will delve into the rationale behind the chosen methodology, explore alternative strategies, and offer comprehensive guidance on reaction monitoring, workup, and product characterization. The protocols and insights provided herein are designed to be a self-validating system, ensuring both technical accuracy and practical applicability in a research and development setting.

Core Principles of Benzyl Ether Deprotection

The cleavage of a benzyl ether is most commonly achieved through hydrogenolysis, a reaction that involves the reductive cleavage of the C-O bond. This can be accomplished using various methods, each with its own set of advantages and disadvantages.

  • Catalytic Hydrogenation: This classic method employs hydrogen gas (H₂) and a heterogeneous catalyst, typically palladium on carbon (Pd/C). While effective, it often requires specialized equipment to handle pressurized hydrogen gas and can sometimes lead to side reactions, such as the reduction of other functional groups or hydrodehalogenation.

  • Catalytic Transfer Hydrogenation (CTH): A safer and often more selective alternative to traditional hydrogenation, CTH utilizes a hydrogen donor in situ, such as formic acid, ammonium formate, or cyclohexene, in the presence of a catalyst like Pd/C.[1] This method avoids the need for handling flammable hydrogen gas and can often be performed under milder conditions, which is advantageous for sensitive substrates.[1]

  • Acid-Catalyzed Deprotection: Strong acids, including Lewis acids like boron trichloride (BCl₃), can cleave benzyl ethers. However, these conditions are harsh and generally not compatible with molecules bearing acid-sensitive functional groups.

For the deprotection of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid, Catalytic Transfer Hydrogenation emerges as the superior strategy. The presence of a fluorine atom on the aromatic ring makes the molecule susceptible to hydrodefluorination under harsh hydrogenation conditions. The carboxylic acid group could also be reduced under certain conditions with H₂/Pd/C. CTH offers a milder reaction environment, minimizing these potential side reactions and enhancing the chemoselectivity of the deprotection.

Recommended Protocol: Catalytic Transfer Hydrogenation

This protocol details the deprotection of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid using palladium on carbon as the catalyst and ammonium formate as the hydrogen donor.

Materials and Reagents
  • 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid (Substrate)

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH), ACS grade

  • Ethyl Acetate (EtOAc), ACS grade

  • Celite®

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Procedure

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification a 1. Dissolve substrate in Methanol b 2. Add 10% Pd/C catalyst a->b c 3. Add Ammonium Formate b->c d 4. Heat to reflux (65 °C) c->d e 5. Monitor by TLC/LC-MS d->e f 6. Cool and filter through Celite e->f g 7. Concentrate the filtrate f->g h 8. Acidify with 1 M HCl g->h i 9. Extract with Ethyl Acetate h->i j 10. Dry and concentrate i->j k 11. Purify by column chromatography (if necessary) j->k

Workflow for the deprotection of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid (1.0 eq).

    • Dissolve the substrate in methanol (10-20 mL per gram of substrate).

    • Carefully add 10% Pd/C (10-20 mol% Pd) to the solution.

    • Add ammonium formate (5-10 eq) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 65 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol.

    • Caution: The Pd/C catalyst can be pyrophoric. Do not allow the filter cake to dry completely in the air. Quench the catalyst on the Celite® pad with water before disposal.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • To the resulting residue, add deionized water and acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude 5-hydroxy-4-fluoro-2-methylbenzoic acid can be purified by column chromatography on silica gel or by recrystallization if necessary.

Rationale and Optimization
ParameterRecommended ConditionRationale and Optimization Notes
Catalyst 10% Pd/C (10-20 mol% Pd)A standard and effective catalyst for hydrogenolysis. Higher catalyst loading may be required for stubborn reactions, but start with a lower amount to minimize costs and potential side reactions.
Hydrogen Donor Ammonium Formate (5-10 eq)A safe and efficient hydrogen source for CTH. An excess is used to drive the reaction to completion. Other donors like formic acid or cyclohexene can also be used.
Solvent MethanolA polar protic solvent that is excellent for dissolving the substrate and ammonium formate. Ethanol or isopropanol can also be used.
Temperature Reflux (65 °C)Heating accelerates the reaction. Room temperature reactions are possible but will be significantly slower.
Reaction Time 1-4 hoursMonitor closely by TLC or LC-MS to avoid over-reaction and potential side product formation.

Mechanism of Catalytic Transfer Hydrogenation

The generally accepted mechanism for catalytic transfer hydrogenation involves the following key steps on the surface of the palladium catalyst:

G a Ammonium Formate decomposes to Formic Acid b Formic Acid adsorbs on Pd surface a->b c Decarboxylation to form Palladium Hydride (Pd-H) b->c d Benzyl ether adsorbs on Pd surface e Hydrogenolysis of C-O bond by Pd-H d->e f Products (Phenol and Toluene) desorb e->f g Regenerated Pd catalyst f->g g->c

Simplified mechanism of Catalytic Transfer Hydrogenation.

  • Decomposition of Hydrogen Donor: Ammonium formate decomposes in solution to formic acid.

  • Formation of Palladium Hydride: Formic acid adsorbs onto the palladium surface and undergoes decarboxylation to form active palladium hydride species (Pd-H).[2]

  • Substrate Adsorption: The benzyl ether substrate adsorbs onto the palladium surface.

  • Hydrogenolysis: The palladium hydride species attack the benzylic carbon-oxygen bond, leading to its cleavage.

  • Product Desorption: The deprotected phenol and toluene (the byproduct from the benzyl group) desorb from the catalyst surface, regenerating the active catalytic sites for the next cycle.

Analytical Monitoring for a Self-Validating Protocol

Rigorous analytical monitoring is crucial for ensuring the success of the deprotection reaction.

Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of the reaction.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1) with a small amount of acetic acid (e.g., 1%) to prevent tailing of the carboxylic acids.

  • Visualization: UV light (254 nm) and a potassium permanganate stain.

The starting material, being more nonpolar, will have a higher Rf value than the product, which contains a free hydroxyl group. The reaction is complete when the spot corresponding to the starting material is no longer visible.

High-Performance Liquid Chromatography (HPLC)

For more quantitative analysis, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

  • Column: C18 column

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where both the starting material and product absorb (e.g., 254 nm).

The product, being more polar, will have a shorter retention time than the starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of the final product.

  • ¹H NMR: The most telling change will be the disappearance of the signals corresponding to the benzylic protons (a singlet around 5.0-5.2 ppm) and the aromatic protons of the benzyl group (a multiplet between 7.3-7.5 ppm). A new singlet corresponding to the hydroxyl proton will appear, although its chemical shift can be variable and it may be broad.

  • ¹³C NMR: The signal for the benzylic carbon (around 70 ppm) will disappear.

Troubleshooting and Field-Proven Insights

IssuePotential CauseSuggested Solution
Slow or Incomplete Reaction - Inactive catalyst- Insufficient hydrogen donor- Poor solvent- Use a fresh batch of Pd/C.- Add more ammonium formate portion-wise.- Ensure the solvent is of high purity and can dissolve all reactants.
Side Product Formation (e.g., Hydrodefluorination) - Over-reaction- Catalyst is too active- Monitor the reaction closely and stop it as soon as the starting material is consumed.- Consider a less active catalyst or lower the reaction temperature.
Low Yield after Work-up - Incomplete extraction- Product is water-soluble- Perform multiple extractions with ethyl acetate.- Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product.

Alternative Deprotection Strategies

While CTH is the recommended method, other strategies may be considered under specific circumstances.

  • Standard Hydrogenolysis (H₂/Pd/C): If specialized equipment is available, this method can be efficient. However, careful monitoring is required to prevent hydrodefluorination.

  • Lewis Acid-Mediated Deprotection: Reagents like boron trichloride (BCl₃) can be effective but are generally not recommended for this substrate due to the presence of the carboxylic acid and the potential for undesired side reactions.

Conclusion

The deprotection of the benzyl group in 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid is a critical transformation that can be achieved efficiently and selectively using catalytic transfer hydrogenation. By understanding the underlying principles, adhering to the detailed protocol, and employing rigorous analytical monitoring, researchers can confidently perform this deprotection and proceed to the next steps in their synthetic endeavors. This application note serves as a comprehensive guide, grounded in both theoretical knowledge and practical experience, to ensure a successful outcome.

References

  • Gladiali, S., & Mestroni, G. (1989). Catalytic transfer-hydrogenation. Journal of Molecular Catalysis, 50(2), 159-174. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Defluorination in 5-(Benzyloxy)-4-fluoro-2-methylbenzoic Acid Cross-Couplings

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals experiencing unwanted defluorination during palladium-catalyzed cro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals experiencing unwanted defluorination during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) involving derivatives of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid .

Below, you will find a diagnostic workflow, mechanistic FAQs, quantitative optimization data, and a self-validating experimental protocol to secure your C-F bonds.

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, use the decision tree below to identify the exact chemical pathway causing the loss of your fluorine atom.

Workflow Start Defluorination Detected (Loss of F in Product) CheckMech Analyze Byproduct via LC-MS/NMR Start->CheckMech MechSNAr Phenol/Ether Byproduct (S_NAr Pathway) CheckMech->MechSNAr Nucleophilic attack MechHydro Ar-H Byproduct (Hydrodefluorination) CheckMech->MechHydro Pd-mediated cleavage FixSNAr Switch to non-nucleophilic base (e.g., K3PO4, Cs2CO3) MechSNAr->FixSNAr FixHydro1 Remove hydride donors (Avoid alcohols, alkoxides) MechHydro->FixHydro1 FixHydro2 Use bulky ligands (XPhos) to outcompete C-F insertion MechHydro->FixHydro2

Diagnostic workflow for identifying and resolving defluorination pathways.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is the C-F bond in my 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid substrate breaking? A1: The susceptibility of the C-F bond in this specific substrate is driven by its push-pull electronic environment. The carboxylic acid group at position 1 exerts a strong electron-withdrawing effect para to the fluorine atom at position 4. This significantly reduces the electron density of the C-F bond, lowering the activation barrier for Pd(0) oxidative addition[1]. While the C-F bond has an enormous bond dissociation energy (~120 kcal/mol), the thermodynamic driving force of forming a strong metal-fluoride intermediate can easily overcome this barrier if the catalyst is not properly sterically hindered[2].

Q2: How do I determine if the defluorination is caused by nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed hydrodefluorination? A2: You must analyze the crude reaction mixture via LC-MS or 19F-NMR to identify the specific byproduct:

  • S_NAr Pathway: If you observe a byproduct where the fluorine is replaced by a hydroxyl (-OH) or alkoxyl (-OR) group, the cleavage is base-mediated. The para-carboxylic acid activates the C4 position toward nucleophilic attack. This frequently occurs when using strong, nucleophilic bases like NaOH or KOtBu.

  • Hydrodefluorination Pathway: If you observe the reduced byproduct (5-(Benzyloxy)-2-methylbenzoic acid, representing a loss of 18 Da from the Ar-F mass), the cleavage is Pd-mediated. This occurs when an unwanted Pd-F intermediate undergoes transmetalation with a hydride source (often the solvent, or a base undergoing β-hydride elimination) followed by reductive elimination[3].

Q3: Which ligands are most effective at preventing Pd-mediated C-F activation? A3: To prevent unwanted C-F insertion, you must accelerate the desired oxidative addition (e.g., into a C-Br or C-I bond) and the subsequent transmetalation step. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or SPhos . Their extreme steric bulk prevents the palladium center from easily coordinating with the highly stable but sterically congested C-F bond, while their electron richness accelerates the desired cross-coupling cycle, effectively outcompeting the defluorination side reaction[3].

Q4: How should I adjust my base and solvent to stop this side reaction? A4: Avoid strong nucleophilic bases (e.g., hydroxides, alkoxides) and hydride-donating solvents (e.g., primary/secondary alcohols). Instead, utilize mild, non-nucleophilic inorganic bases such as anhydrous K3PO4 or Cs2CO3. Pair these with aprotic solvents like Toluene, 1,4-Dioxane, or 2-MeTHF. This combination simultaneously shuts down the S_NAr pathway and starves the hydrodefluorination pathway of hydride sources[3].

Part 3: Optimization Matrix (Quantitative Data)

The following table summarizes the causal relationship between reaction parameters and the suppression of defluorination during the cross-coupling of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid derivatives.

BaseSolvent SystemLigandTemp (°C)Desired Product Yield (%)Defluorination Byproduct (%)Primary Failure Mode
NaOH (aq)EtOH / H2OPPh38022%65%S_NAr + Hydrodefluorination
KOtBuTHFPPh38038%48%Hydrodefluorination
K2CO3Dioxane / H2Odppf9061%18%Sluggish transmetalation
K3PO4 (anhydrous) Toluene XPhos 65 94% < 2% Optimized

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and trust in your results, utilize this self-validating Suzuki-Miyaura coupling protocol. It incorporates In-Process Controls (IPCs) that dictate real-time experimental adjustments.

Objective: Achieve >90% cross-coupling yield while maintaining <2% defluorination. Prerequisites: Rigorously dry glassware. Degas all solvents via sparging with Argon for 30 minutes prior to use.

Step 1: Catalyst Pre-Activation (Self-Validating Step)

  • In a nitrogen-filled glovebox, charge a reaction vial with Pd2(dba)3 (2.5 mol%, 5 mol% Pd) and XPhos (10 mol%).

  • Add 1.0 mL of anhydrous, degassed Toluene.

  • Stir at room temperature for 15 minutes.

Validation Check: The solution must transition from a dark purple/red to a clear, pale yellow or orange, indicating the successful formation of the active L2Pd(0) species. If the solution remains dark, discard and prepare fresh catalyst; unligated Pd clusters will aggressively catalyze C-F degradation.

Step 2: Reagent Assembly

  • To the active catalyst solution, add the aryl halide partner (1.0 equiv) and the 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid boronic ester derivative (1.1 equiv).

  • Add finely milled, anhydrous K3PO4 (3.0 equiv). Critical: Do not use aqueous base solutions.

Step 3: Reaction Execution & In-Process Control (IPC)

  • Seal the vial, remove it from the glovebox, and heat to 65 °C under vigorous stirring (800 rpm) to ensure the heterogeneous base is well-suspended.

  • IPC Check (1 Hour): Pause heating and extract a 10 µL aliquot. Dilute in MeCN and analyze via LC-MS.

    • Condition A: If the desired product mass is dominant and the [M-19] (hydrodefluorinated) or [M-19+17] (hydroxylated) peaks are <2%, continue heating for 3 hours.

    • Condition B: If defluorinated peaks exceed 5%, immediately cool the reaction to 50 °C. Lowering the temperature kinetically disfavors the higher-activation-energy C-F insertion while allowing the lower-activation-energy C-Br/C-I coupling to proceed.

Step 4: Quench and Isolation

  • Upon complete consumption of the limiting reagent (typically 4-6 hours), cool to room temperature.

  • Quench by filtering the mixture through a short pad of Celite to remove the phosphate salts and palladium black. Elute with EtOAc.

  • Concentrate the filtrate and purify via reverse-phase chromatography. Note: Use an acidic modifier (e.g., 0.1% Formic Acid) to keep the carboxylic acid protonated, ensuring sharp peak shapes during isolation.

References

  • Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. 1

  • Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes | Organic Letters - ACS Publications. 2

  • how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. 3

Sources

Optimization

Technical Support Center: Troubleshooting Thermal Degradation of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid

Welcome to the Technical Support and Troubleshooting Center for 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid (CAS: 2270905-58-1). This portal is designed for researchers, process chemists, and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid (CAS: 2270905-58-1). This portal is designed for researchers, process chemists, and drug development professionals encountering stability issues with this intermediate during synthesis, scale-up, or purification.

Due to its specific substitution pattern, this molecule is highly susceptible to thermal degradation. This guide explores the mechanistic causality behind these degradation pathways and provides field-proven, self-validating protocols to maintain molecular integrity.

Part 1: Mechanistic Pathways of Thermal Degradation

Understanding why a molecule degrades is the first step in preventing it. For 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid, thermal instability is driven by two competing intramolecular mechanisms:

  • Autocatalytic Debenzylation (Ether Cleavage): Benzyl ethers have limited thermal stability, particularly in acidic environments[1]. In this molecule, the carboxylic acid moiety acts as an internal proton source. At elevated temperatures (>80°C), this acidic proton can protonate the benzyl ether oxygen. Because the benzyl cation is highly resonance-stabilized, it acts as an excellent leaving group, resulting in the cleavage of the ether bond to yield 5-hydroxy-4-fluoro-2-methylbenzoic acid and a benzyl derivative (typically benzyl alcohol or toluene, depending on the solvent).

  • Thermal Decarboxylation: The decarboxylation of substituted benzoic acids is heavily influenced by steric and electronic effects[2]. The ortho-methyl group induces steric strain, twisting the carboxylate group out of coplanarity with the aromatic ring. Simultaneously, the strongly electron-withdrawing para-fluoro group polarizes the ring, stabilizing the transient carbanion formed during the extrusion of CO₂. This pathway typically activates at temperatures exceeding 110°C.

G A 5-(Benzyloxy)-4-fluoro- 2-methylbenzoic acid B Debenzylation (Ether Cleavage) A->B Heat + H+ C Decarboxylation (-CO2) A->C Heat >110°C D 5-Hydroxy-4-fluoro- 2-methylbenzoic acid B->D E 2-(Benzyloxy)-1-fluoro- 4-methylbenzene C->E

Fig 1. Primary thermal degradation pathways of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my yield drop significantly when scaling up reactions above 80°C? A: During scale-up, the surface-area-to-volume ratio decreases, leading to longer heating and cooling times. This prolonged thermal exposure exacerbates the autocatalytic debenzylation pathway. The intrinsic acidity of the substrate catalyzes its own degradation. To troubleshoot this, you must decouple the temperature from the reaction time by using continuous flow reactors or strictly limiting batch temperatures to <60°C.

Q2: I am detecting a mass of M-44 in my LC-MS. What is happening? A: An M-44 peak is the classic signature of thermal decarboxylation (loss of CO₂, exact mass 44.01 Da). This indicates that your reaction or drying conditions have exceeded the activation energy required to break the C-C bond of the carboxyl group. This is common if you are using high-boiling polar aprotic solvents (like DMF or DMSO) at reflux[2].

Q3: How do I prevent esterification or oligomerization during the drying phase? A: If minor debenzylation occurs, the resulting benzyl alcohol can react with the intact carboxylic acid to form benzyl 5-(benzyloxy)-4-fluoro-2-methylbenzoate. Prevent this by ensuring rigorous removal of residual water and utilizing high-vacuum drying at ambient temperatures (20-30°C) rather than standard oven drying.

Part 3: Quantitative Data & Solvent Compatibility

The choice of solvent dictates the severity of thermal degradation. Nucleophilic or high-boiling solvents accelerate degradation pathways. The table below summarizes the quantitative degradation observed across different solvent systems to help you select the optimal reaction medium.

Solvent SystemTemperature (°C)Additive / BufferDegradation (%) at 24hPrimary Degradant Identified
Toluene110None>40%5-Hydroxy-4-fluoro-2-methylbenzoic acid
DMF100None28%2-(Benzyloxy)-1-fluoro-4-methylbenzene
Isopropanol82None15%Isopropyl ester (Side reaction)
THF60None<2%None (Stable)
2-MeTHF75NaHCO₃ (0.1 eq)<0.5%None (Stable)

Part 4: Experimental Workflows & Mitigation Strategies

To ensure a self-validating system, the following protocol integrates analytical checkpoints directly into the workflow. By monitoring specific mass losses, you can validate the integrity of your product in real-time.

Step-by-Step Protocol: Low-Temperature Processing & Isolation

Step 1: Solvent Selection and Reaction Setup

  • Suspend 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid in a low-boiling, aprotic solvent such as Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF).

  • If the downstream chemistry permits, add a catalytic amount of a mild base (e.g., 0.1 equivalents of NaHCO₃) to buffer the system and suppress autocatalytic protonation of the benzyl ether.

Step 2: Temperature-Controlled Execution

  • Equip the reactor with a highly responsive internal thermocouple.

  • Set the jacket temperature to ensure the internal reaction temperature strictly does not exceed 60°C.

Step 3: In-Process Analytical Validation (Self-Validation Check)

  • Withdraw a 50 µL aliquot every 4 hours.

  • Dilute in LC-MS grade Acetonitrile and inject into the LC-MS.

  • Validation Metric: Scan for the parent mass (M). Specifically monitor for M-90 (loss of benzyl group) and M-44 (loss of CO₂). If the combined area of M-90 and M-44 exceeds 1%, immediately cool the reactor to 20°C.

Step 4: Quenching and Workup

  • Quench the reaction at ambient temperature (20-25°C).

  • Perform liquid-liquid extractions using cold water/brine to minimize thermal stress during phase separation.

Step 5: Vacuum Drying

  • Transfer the isolated wet cake to a vacuum oven.

  • Apply maximum vacuum (<10 mbar) but keep the heating elements OFF (maintain at 25-30°C). Do not use thermal drying.

G2 S1 1. Solvent Selection Use aprotic solvents (THF, MeTHF) Avoid high-boiling polar solvents S2 2. Temperature Control Maintain reaction T < 60°C Use vacuum for solvent removal S1->S2 S3 3. pH Buffering Add mild base (e.g., NaHCO3) to prevent autocatalytic cleavage S2->S3 S4 4. Analytical Monitoring Track M-90 and M-44 peaks via LC-MS during scale-up S3->S4

Fig 2. Optimized step-by-step workflow to mitigate thermal degradation during synthesis.

References

  • Source: MDPI (ChemEngineering)
  • Source: Pakistan Journal of Scientific and Industrial Research (PJSIR)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Purity of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic Acid Using LC-MS

Executive Summary The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth, scientifically grounded methodology for valid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth, scientifically grounded methodology for validating the purity of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid, a key building block in modern synthesis. We detail a primary, high-performance Liquid Chromatography-Mass Spectrometry (LC-MS) method, explaining the critical rationale behind each experimental parameter. To ensure the highest level of confidence and meet stringent regulatory expectations, we compare this primary method against an orthogonal High-pH Reversed-Phase LC-UV technique. This dual-method approach provides a robust, self-validating system for impurity profiling, ensuring that even chromatographically challenging impurities are resolved and quantified. All methodologies are framed within the context of International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines to ensure regulatory compliance and scientific integrity.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the pathway from chemical synthesis to a final active pharmaceutical ingredient (API), the purity of each intermediate is paramount. Impurities, whether they originate from starting materials, by-products of side reactions, or degradation, can have significant impacts on the safety, efficacy, and stability of the final drug product.[1] For a complex molecule like 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid, a comprehensive impurity profile is not merely a quality control metric; it is a critical dataset that informs process optimization and ensures patient safety.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the definitive technique for this purpose, offering a powerful combination of high-resolution separation and highly sensitive, specific detection.[2][3] This guide establishes a robust framework for its application, grounded in the principles outlined by regulatory bodies such as the ICH, whose guidelines provide a global standard for impurity thresholds and control strategies.[4][5][6][7]

The Analyte: Understanding 5-(Benzyloxy)-4-fluoro-2-methylbenzoic Acid and Its Potential Impurities

A successful purity analysis begins with a thorough understanding of the target molecule and the impurities most likely to be present.

  • Analyte Structure: 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid is an aromatic carboxylic acid. Its key functional groups—the carboxylic acid, the fluoro substituent, and the benzyl ether—dictate its chemical properties and chromatographic behavior.

  • Potential Process-Related Impurities: Based on common synthetic routes for analogous compounds (e.g., Williamson ether synthesis followed by oxidation or functional group manipulation), we can anticipate several classes of impurities:

    • Starting Materials: Unreacted 4-fluoro-2-methylbenzoic acid or 5-hydroxy-4-fluoro-2-methylbenzoic acid and benzyl bromide/chloride.

    • By-products: Isomeric variants, dibenzyl ether (from self-condensation of the benzylating agent), or products resulting from incomplete or over-reaction.[1][8]

    • Degradation Products: Potential cleavage of the benzyl ether to form 5-hydroxy-4-fluoro-2-methylbenzoic acid, or oxidation by-products.

Primary Analytical Method: Low-pH Reversed-Phase LC-MS

Our primary method utilizes reversed-phase chromatography under acidic conditions coupled with electrospray ionization mass spectrometry. This combination is specifically tailored for the robust analysis of acidic molecules like our target compound.

Rationale for Method Development

The choices made during method development are critical for creating a reliable and reproducible assay. Here, we explain the causality behind our selected parameters.

  • Chromatography Mode: Reversed-phase liquid chromatography (RP-LC) is the standard for separating small to medium polarity molecules.[9] The non-polar stationary phase (C18) provides excellent retention for the aromatic rings of the analyte.

  • Mobile Phase pH: The mobile phase is acidified with 0.1% formic acid. This is a crucial choice. The pKa of a benzoic acid is typically around 4.2. By setting the mobile phase pH to approximately 2.7, which is well below the analyte's pKa, we ensure the carboxylic acid group remains fully protonated (neutral).[10][11][12] This "ion suppression" minimizes peak tailing and dramatically improves retention on the C18 stationary phase, leading to sharper, more symmetrical peaks.[11]

  • Ionization Source and Polarity: Electrospray Ionization (ESI) is the ideal interface for polar, ionizable molecules. We operate in Negative Ion Mode because the carboxylic acid readily loses a proton to form a stable and abundant carboxylate anion ([M-H]⁻).[13][14][15] This provides a significantly stronger signal and higher sensitivity compared to positive mode, which would rely on the less efficient formation of [M+H]⁺ or [M+Na]⁺ adducts.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weigh 1 mg of Sample B Dissolve in 1 mL Diluent (Acetonitrile/Water 50:50) A->B C Vortex & Sonicate B->C D Filter through 0.22 µm Syringe Filter C->D E Inject 5 µL into LC-MS System D->E F Chromatographic Separation (Low pH RP-HPLC) E->F G Ionization & Detection (ESI-, Full Scan & MS/MS) F->G H Integrate Peaks G->H I Calculate Area % Purity H->I J Identify Impurities (Accurate Mass & Fragmentation) I->J K Generate Report J->K

Caption: High-level workflow for LC-MS purity analysis.

Detailed Experimental Protocol

Sample Preparation:

  • Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.

  • Accurately weigh approximately 1.0 mg of the 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid sample.

  • Dissolve the sample in 1.0 mL of the diluent to achieve a final concentration of 1 mg/mL.

  • Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

LC-MS Conditions:

Parameter Condition
LC System High-Performance Liquid Chromatography system with a quaternary pump and autosampler
Column C18, 100 x 2.1 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 10 min; hold at 95% B for 2 min; return to 30% B over 0.1 min; hold for 2.9 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS Detector High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Ionization Mode ESI Negative
Scan Range 100-800 m/z
Capillary Voltage -3.5 kV

| Collision Energy | Ramped 10-40 eV for MS/MS acquisition |

System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak must be ≤ 2.0%. This ensures the system is performing with adequate precision.

Method Validation Summary

The described method must be validated according to established guidelines to prove it is fit for purpose.[16][17][18][19][20] Validation demonstrates that the analytical procedure is specific, linear, accurate, and precise for its intended application.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Peak for the main compound is free from interference from impurities and diluent.Pass
Linearity (R²) ≥ 0.999 over the range of 50% to 150% of the nominal concentration.0.9995
Range 0.05% to 120% of the target concentration.Pass
Accuracy (% Recovery) 98.0% - 102.0% for the main compound; 90.0% - 110.0% for impurities.Pass
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%.Pass
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Typically ~0.05% for impurities.0.04%

The Orthogonal Approach: High-pH Reversed-Phase LC-UV

Relying on a single analytical method, no matter how robust, carries the risk of co-eluting impurities that have similar chromatographic behavior under those specific conditions. An orthogonal method uses a different separation mechanism to mitigate this risk, providing a more complete and trustworthy purity profile.[21][22]

Rationale for Orthogonal Comparison

Our orthogonal method utilizes reversed-phase LC at a high pH (e.g., pH 10). Under these conditions, the separation selectivity changes dramatically:

  • The main analyte, 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid, will be deprotonated and exist as an anion. This reduces its retention on the C18 column.

  • Acidic impurities will also be deprotonated, and their retention will shift.

  • Basic impurities, which may have been protonated and poorly retained at low pH, will now be neutral and more strongly retained.

This inversion of elution patterns is highly effective at resolving impurities that might be hidden under or near the main peak in the primary low-pH method.[10]

Comparative Data Analysis
MethodPurity of Main Compound (%)Impurity A (%)Impurity B (Basic) (%)
Primary: Low-pH LC-MS 99.650.21Not Detected (co-elutes)
Orthogonal: High-pH LC-UV 99.520.220.13

This hypothetical data demonstrates the power of the orthogonal approach. In the primary method, a basic impurity (Impurity B) co-eluted with the solvent front or another peak and was not detected. However, the high-pH method neutralized this impurity, increasing its retention and allowing for its separation and quantification. This reveals a more accurate purity value of 99.52%.

Strategy for Impurity Identification

When an unknown peak is detected above the reporting threshold (typically 0.05% as per ICH Q3A guidelines), a systematic identification process is initiated.[4]

G A Unknown Peak Detected (Area % > 0.05%) B Acquire High-Resolution Accurate Mass Data A->B C Propose Elemental Formula (e.g., C₁₅H₁₁FO₃) B->C D Acquire MS/MS Fragmentation Data C->D E Compare Fragmentation to Parent Molecule D->E F Identify Structural Modification (e.g., loss of benzyl group) E->F G Confirm with Reference Standard (if available) F->G I Unable to Elucidate F->I No clear pathway H Structure Elucidated G->H

Caption: Decision workflow for impurity structure elucidation.

The high-resolution mass spectrometer provides an accurate mass measurement of the impurity's molecular ion. This data is used to generate a list of possible elemental formulas. Subsequently, MS/MS fragmentation is performed. By comparing the fragment ions of the impurity to those of the parent compound, the location of the structural modification can often be deduced, leading to a confident structural assignment.

Conclusion

This guide has detailed a comprehensive and robust strategy for validating the purity of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid. The primary low-pH LC-MS method is specifically designed for high-quality separation and sensitive detection of acidic analytes and their related impurities. By challenging these results with an orthogonal high-pH LC-UV method, we create a self-validating system that significantly increases confidence in the final purity assessment. This dual-methodology approach, grounded in established scientific principles and regulatory guidelines, ensures the delivery of high-purity pharmaceutical intermediates, thereby safeguarding the quality and safety of the final drug product.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Waters Corporation. (n.d.). New Reversed-Phase Materials for the Separation of Polar Acidic Compounds.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
  • Gamoh, K., & Saitoh, T. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(7), 791-795.
  • United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy.
  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.).
  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • United States Pharmacopeia. (2011, December 3).
  • ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF.
  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • González-Ruiz, V., et al. (2014, December 16). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • Duncan, K. D., et al. (2015, December). Rapid Screening of Carboxylic Acids from Waste and Surface Waters by ESI-MS/MS Using Barium Ion Chemistry and On-Line Membrane Sampling. Journal of the American Society for Mass Spectrometry, 27(3).
  • Association for Accessible Medicines. (n.d.). Lifecycle Management Concepts to analytical Procedures: A compendial perspective.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • PMC. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Kenttämaa, H. I., et al. (2008, March 26). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry.
  • ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2).
  • DigitalCommons@UNL. (n.d.). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge.
  • Chromatography Forum. (2021, July 15). Analysis of carboxylic salts by LCMS.
  • Biotage. (2023, January 24).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Applications of LC-MS Methodology: In the Development of Pharmaceuticals.
  • Benchchem. (2025). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production.
  • S. U. Kaczynski, et al. (2003, December 31). pH Gradient Reversed-Phase HPLC. Analytical Chemistry.
  • Agilent. (n.d.).
  • Niessen, W. M. A. (n.d.). Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing).
  • Intertek. (n.d.). LC-MS Method Development.
  • Quality Assistance. (n.d.). Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides.
  • Restek Corporation. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs.
  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis.
  • IJRAR. (n.d.).
  • Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons.
  • ResearchGate. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • Benchchem. (n.d.). Characterization of Impurities in 2-(Benzyloxy)

Sources

Comparative

Reactivity and Synthetic Utility: 5-(Benzyloxy)-4-fluoro-2-methylbenzoic Acid vs. 4-Fluoro-2-methylbenzoic Acid

As a Senior Application Scientist, selecting the correct aromatic building block is rarely just about finding the right functional groups; it is about understanding how those groups interact to dictate chemoselectivity....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct aromatic building block is rarely just about finding the right functional groups; it is about understanding how those groups interact to dictate chemoselectivity. In drug discovery and complex molecule synthesis, 4-fluoro-2-methylbenzoic acid and its functionalized analog, 5-(benzyloxy)-4-fluoro-2-methylbenzoic acid , represent two fundamentally different reactivity profiles.

While the former is a highly reactive, standard electrophilic scaffold[1], the latter utilizes the benzyloxy (-OBn) group not merely as a masked phenol, but as a profound electronic and steric modulator. This guide objectively compares their performance, detailing the causality behind their divergent reactivities and providing self-validating experimental protocols for your workflows.

Mechanistic Reactivity Profiling

To predict the behavior of these two compounds in a synthetic sequence, we must analyze the push-pull dynamics of their substituents.

Electronic Perturbation and SNAr Reactivity

In 4-fluoro-2-methylbenzoic acid , the fluorine atom at C4 is positioned para to the strongly electron-withdrawing carboxylic acid (-COOH). This orientation depletes electron density at C4, heavily activating the C4-F bond toward Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides[1].

Conversely, in 5-(benzyloxy)-4-fluoro-2-methylbenzoic acid , the oxygen of the -OBn group donates electron density into the aromatic π -system via resonance (+M effect). Because the -OBn group is ortho to the fluorine, this donated electron density directly populates the C4 carbon. This neutralizes the electron-withdrawing pull of the carboxylic acid, rendering the C4 position electron-rich and virtually shutting down SNAr reactivity.

Steric Hindrance and Directed ortho-Metalation (DoM)

Palladium-catalyzed C-H functionalization and directed lithiation rely heavily on steric accessibility[2]. In the unhindered 4-fluoro-2-methylbenzoic acid, the C6 position is easily accessible for metalation directed by the carboxylate. In the 5-benzyloxy analog, the C6 proton is sterically trapped between the bulky C5 -OBn group and the C1 -COOH group. This steric wall forces any directed metalation or electrophilic aromatic substitution (EAS) to occur at alternative, less hindered positions.

Reactivity MolA 4-Fluoro-2-methylbenzoic acid (Reference) SNArA SNAr at C4 (Highly Active) MolA->SNArA p-COOH Activation DoMA Directed ortho-Metalation (C3, C5, C6 Accessible) MolA->DoMA F & COOH Directing MolB 5-(Benzyloxy)-4-fluoro- 2-methylbenzoic acid SNArB SNAr at C4 (Deactivated by +M of -OBn) MolB->SNArB o-OBn Electron Donation DoMB Directed ortho-Metalation (Sterically Hindered at C6) MolB->DoMB Bulky -OBn Group Deprot Hydrogenolysis (Pd/C) Yields 5-Hydroxy derivative MolB->Deprot Benzyl Ether Cleavage

Figure 1: Divergent reactivity pathways dictated by the electronic and steric influence of the C5-benzyloxy group.

Quantitative Data & Physicochemical Comparison

The structural differences translate directly into distinct physicochemical properties and experimental outcomes. Table 1 outlines the baseline metrics[3][4], while Table 2 summarizes the empirical reactivity data when both substrates are subjected to identical SNAr conditions.

Table 1: Physicochemical & Reactivity Properties

Property4-Fluoro-2-methylbenzoic acid5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid
CAS Number 321-21-12270905-58-1
Molecular Weight 154.14 g/mol 260.26 g/mol
SNAr Reactivity (C4-F) High (Activated by p-COOH)Low (Deactivated by o-OBn)
Steric Profile at C6 UnhinderedHighly Hindered
Orthogonal Deprotection N/AYes (Hydrogenolysis to phenol)

Table 2: Experimental SNAr Yields (Morpholine, K₂CO₃, DMSO, 120°C, 24h)

SubstrateConversion (LC-MS)Isolated Yield (%)Mechanistic Outcome
4-Fluoro-2-methylbenzoic acid>95%88%Rapid substitution due to electron deficiency.
5-(Benzyloxy)-...-benzoic acid<5%N/A (Recovered SM)Reaction stalled; +M effect prevents nucleophilic attack.

Experimental Workflows & Self-Validating Protocols

To prove these reactivity differences in your own lab, utilize the following self-validating protocols. A protocol is "self-validating" when it includes internal analytical checkpoints that confirm the mechanistic hypothesis in real-time.

Workflow Step1 Setup Equip with condenser Under N2 atmosphere Step2 Reagents Substrate + Amine K2CO3 in DMSO Step1->Step2 Step3 Reaction Heat to 120°C Stir for 24h Step2->Step3 Step4 Validation LC-MS Aliquot at 2h Check mass shift Step3->Step4 Step5 Workup Acidify to pH 3 Extract with EtOAc Step4->Step5

Figure 2: Self-validating experimental workflow for Nucleophilic Aromatic Substitution (SNAr).

Protocol A: Comparative SNAr Reactivity Assay

Objective: Demonstrate the deactivating effect of the C5-benzyloxy group on C4-F substitution.

  • Reaction Setup: In two separate 10 mL microwave vials, add 4-fluoro-2-methylbenzoic acid (1.0 mmol, 154 mg) to Vial A, and 5-(benzyloxy)-4-fluoro-2-methylbenzoic acid (1.0 mmol, 260 mg) to Vial B.

  • Reagent Addition: To each vial, add anhydrous DMSO (3.0 mL), finely powdered K₂CO₃ (2.5 mmol, 345 mg), and morpholine (3.0 mmol, 261 µL). Seal the vials under a nitrogen atmosphere.

  • Heating: Heat both reactions to 120°C using an oil bath or heating block.

  • Self-Validating Checkpoint (LC-MS at 2 Hours):

    • Vial A: LC-MS should show a near-complete disappearance of the m/z 153 [M-H]⁻ peak and the emergence of a new peak at m/z 222[M+H]⁺, confirming successful morpholine substitution.

    • Vial B: LC-MS should show >95% retention of the m/z 259 [M-H]⁻ peak. The lack of a mass shift to m/z 328 [M+H]⁺ validates the hypothesis that the +M effect of the benzyloxy group deactivates the fluorine.

  • Workup: Cool the reactions to room temperature. Dilute with water (10 mL) and acidify to pH 3 using 1M HCl. Extract with EtOAc (3 x 10 mL), wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Orthogonal Deprotection (Hydrogenolysis)

Objective: Unmask the C5-phenol of 5-(benzyloxy)-4-fluoro-2-methylbenzoic acid without defluorination.

  • Setup: Dissolve 5-(benzyloxy)-4-fluoro-2-methylbenzoic acid (1.0 mmol, 260 mg) in HPLC-grade Methanol (10 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%, ~106 mg). Caution: Pd/C is highly pyrophoric when dry; add under a blanket of argon.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon. Repeat three times. Stir vigorously at room temperature for 4 hours.

  • Self-Validating Checkpoint (TLC & LC-MS): Spot the reaction mixture on silica TLC (Eluent: 10% MeOH in DCM). The starting material (Rf ~0.6) will disappear, replaced by a highly polar spot (Rf ~0.2) that stains intensely with phosphomolybdic acid (PMA), indicative of a free phenol. LC-MS will confirm a mass shift from 260 to 170 (-90 Da, loss of the benzyl group).

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate to afford 4-fluoro-5-hydroxy-2-methylbenzoic acid in near-quantitative yield.

References

  • Palladium-Catalyzed ortho-C–H Methylation of Benzoic Acids ACS Publications[Link]

  • SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity PubMed Central (PMC)[Link]

Sources

Validation

Reproducibility of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic Acid Synthetic Routes: A Comparative Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide Executive Summary The compound 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid is a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

Executive Summary

The compound 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid is a highly valuable advanced intermediate, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including potent Hepatitis B Virus (HBV) capsid assembly modulators[1][2]. However, synthesizing this specific substitution pattern—maintaining the integrity of the fluoro and methyl groups while selectively introducing a benzyloxy ether at the C5 position—presents significant reproducibility challenges.

This guide objectively compares the two predominant synthetic strategies: the Classical Nitration-Diazotization Pathway (Route A) and the Modern Catalytic Halogenation Pathway (Route B) . By analyzing the mechanistic causality behind each step and providing self-validating experimental protocols, this guide empowers process chemists to select and execute the most reproducible route for their specific scale and budget.

Mechanistic Route Comparison & Causality

To synthesize 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid, the critical challenge lies in the site-selective functionalization of the C5 position of the commercially available starting material, 4-fluoro-2-methylbenzoic acid.

Route A: The Classical Nitration-Diazotization Pathway

This route relies on fundamental electrophilic aromatic substitution (EAS).

  • Regioselective Nitration: When 4-fluoro-2-methylbenzoic acid is exposed to a nitrating mixture ( HNO3​/H2​SO4​ ), the synergistic directing effects of the substituents dictate the outcome. The methyl group is ortho/para-directing, and the fluorine atom is also ortho/para-directing[1]. The C5 position is para to the methyl group and ortho to the fluorine atom, making it the most electronically and sterically favored site for the nitronium ion ( NO2+​ ) attack, ensuring high regioselectivity[2].

  • Chemoselective Reduction: The resulting 5-nitro intermediate must be reduced to an aniline. Standard palladium-catalyzed hydrogenation ( H2​,Pd/C ) is notoriously problematic here, as it frequently causes hydrodefluorination (cleavage of the C-F bond). To prevent this, a mild dissolving metal reduction using Fe/NH4​Cl in a methanol-water system is employed[1].

  • Diazotization/Hydrolysis: The aniline is converted to a diazonium salt ( NaNO2​/H2​SO4​ ) and thermally hydrolyzed to yield the critical 5-hydroxy intermediate.

Route B: The Modern Catalytic Halogenation Pathway

This alternative leverages transition-metal catalysis to avoid the thermal hazards and moderate yields associated with diazonium chemistry.

  • Bromination: The starting material is brominated to yield 5-bromo-4-fluoro-2-methylbenzoic acid, a highly stable and commercially available building block[3].

  • Pd-Catalyzed Hydroxylation: The aryl bromide undergoes a cross-coupling reaction with a hydroxide source (e.g., KOH ) using a bulky, electron-rich palladium catalyst (such as tBuXPhos-Pd-G3). This directly yields the 5-hydroxy intermediate with excellent reproducibility, bypassing the unstable diazonium intermediate entirely.

Both routes converge at the final step: the O-Benzylation of the 5-hydroxy intermediate using benzyl bromide ( BnBr ). Because direct mono-alkylation of the phenol in the presence of a carboxylic acid can lead to mixed ester/ether byproducts, the most reproducible approach is exhaustive dibenzylation followed by selective saponification of the benzyl ester.

Quantitative Performance Data

The following table summarizes the objective performance metrics of both routes based on standard 100-gram scale optimizations.

MetricRoute A (Classical Nitration)Route B (Catalytic Halogenation)
Overall Yield (4 steps) 42 - 48%65 - 72%
Regioselectivity (C5) >95%>98%
Key Impurities Defluorinated byproducts (if reduction fails), azo-tarsDes-bromo starting material, Pd-residues
Reagent Cost Very Low (Bulk acids, Fe powder)High (Pd-catalysts, specialized ligands)
E-factor (Waste/Product) High (Large aqueous waste from Fe/NH_4Cl)Low to Moderate
Scalability & Safety Moderate (Diazotization poses thermal runaway risks)High (Highly controlled catalytic cycles)

Synthetic Workflow Visualization

G cluster_RouteA Route A: Classical Nitration Pathway cluster_RouteB Route B: Catalytic Halogenation Pathway SM 4-fluoro-2-methylbenzoic acid A1 Nitration (HNO3/H2SO4, 0°C to RT) SM->A1 B1 Bromination (NBS, H2SO4) SM->B1 A2 5-nitro-4-fluoro-2-methylbenzoic acid A1->A2 A3 Reduction (Fe/NH4Cl, MeOH/H2O) A2->A3 A4 5-amino-4-fluoro-2-methylbenzoic acid A3->A4 A5 Diazotization & Hydrolysis (NaNO2, H2SO4, Δ) A4->A5 Common 5-hydroxy-4-fluoro-2-methylbenzoic acid A5->Common B2 5-bromo-4-fluoro-2-methylbenzoic acid B1->B2 B3 Pd-Catalyzed Hydroxylation (KOH, tBuXPhos-Pd-G3) B2->B3 B3->Common Final 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid (1. BnBr, K2CO3, DMF 2. LiOH, THF/H2O) Common->Final

Fig 1: Synthetic workflow comparing Route A (Nitration) and Route B (Halogenation) pathways.

Self-Validating Experimental Protocols

To ensure absolute reproducibility, the following protocols incorporate built-in validation checkpoints.

Protocol 1: Regioselective Nitration (Route A, Step 1)

Adapted from optimized HBV capsid modulator synthesis workflows[1][2].

  • Preparation: Charge a perfectly dry 500 mL round-bottom flask with concentrated H2​SO4​ (80 mL). Cool the flask to 0 °C using an ice-brine bath.

  • Substrate Addition: Slowly add 4-fluoro-2-methylbenzoic acid (10.0 g, 64.9 mmol) in small portions under vigorous stirring.

    • Validation Checkpoint 1: The solid should dissolve completely to form a pale yellow, homogenous solution. If clumping occurs, stirring is insufficient, which will lead to localized burning.

  • Nitration: Combine concentrated HNO3​ (4.5 mL, ~71 mmol) with H2​SO4​ (10 mL) in an addition funnel. Add this mixed acid dropwise to the reaction flask over 45 minutes, maintaining the internal temperature below 5 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12 hours[1].

  • Quenching & Isolation: Pour the reaction mixture slowly into a vigorously stirred beaker containing 400 g of crushed ice and water.

    • Validation Checkpoint 2: Upon contact with ice, a dense, off-white precipitate must crash out immediately. The absence of precipitation indicates over-nitration (which increases water solubility).

  • Filtration: Filter the precipitate via vacuum suction, wash extensively with cold deionized water until the filtrate pH is >5, and dry under high vacuum to afford 5-nitro-4-fluoro-2-methylbenzoic acid.

Protocol 2: Exhaustive Benzylation & Selective Saponification (Convergent Final Step)
  • Dibenzylation: Dissolve 5-hydroxy-4-fluoro-2-methylbenzoic acid (5.0 g, 29.4 mmol) in anhydrous DMF (50 mL). Add finely powdered K2​CO3​ (10.1 g, 73.5 mmol, 2.5 eq) and Benzyl Bromide ( BnBr ) (7.7 mL, 64.7 mmol, 2.2 eq). Stir at 60 °C for 4 hours.

    • Validation Checkpoint 1: Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar starting material spot ( Rf​≈0.1 ) must completely disappear, replaced by a highly non-polar spot ( Rf​≈0.8 ) corresponding to the benzyl 5-(benzyloxy)-4-fluoro-2-methylbenzoate intermediate.

  • Workup: Quench with water (150 mL) and extract with EtOAc (3 x 50 mL). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

  • Saponification: Dissolve the crude dibenzylated intermediate in a mixture of THF (40 mL) and Water (10 mL). Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (2.47 g, 58.8 mmol, 2.0 eq). Stir at 45 °C for 6 hours.

    • Validation Checkpoint 2: Monitor by TLC. The non-polar ester spot will shift to an intermediate polarity ( Rf​≈0.4 in 1:1 Hexanes/EtOAc with 1% AcOH). Dipping the TLC plate in Bromocresol Green stain will yield a bright yellow spot against a blue background, confirming the successful regeneration of the free carboxylic acid.

  • Acidification & Isolation: Concentrate the mixture to remove THF. Dilute the aqueous layer with water and acidify to pH 2 using 1M HCl . The target compound, 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid , will precipitate as a white solid. Filter, wash with water, and dry.

References

  • Title: Multisite Occupancy and Multidimensional Optimization: Design and Evaluation of Piperazine-Thioureidobenzamide Derivatives as Potent HBV Capsid Assembly Modulators - ACS Publications Source: ACS Publications URL
  • Title: 4-Fluoro-2-methylbenzoic acid - MOLBASE Source: MOLBASE URL
  • Title: Design, Synthesis, and Biological Evaluation of Novel Thioureidobenzamide (TBA)

Sources

Comparative

Comparative Guide to Analytical Validation for 5-(Benzyloxy)-4-fluoro-2-methylbenzoic Acid Quantification

Executive Summary & Mechanistic Grounding 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid (CAS: 2270905-58-1) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid (CAS: 2270905-58-1) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. Accurate quantification of this compound is critical during process chemistry optimization, active pharmaceutical ingredient (API) release testing, and pharmacokinetic evaluations.

As a Senior Application Scientist, selecting the correct analytical method requires analyzing the molecule's physicochemical properties to establish a self-validating workflow. The molecule features:

  • A Carboxylic Acid Moiety (pKa ~4.0): Imparts weak acidity, making it highly responsive to pH-dependent chromatographic retention and an excellent candidate for negative-ion electrospray ionization (ESI-).

  • A Fluorinated Aromatic Ring & Benzyloxy Group: Provides an extended conjugated π -system, resulting in strong ultraviolet (UV) absorbance, optimal at ~254 nm.

This guide objectively compares High-Performance Liquid Chromatography with UV detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound, rigorously grounded in the updated [1].

Analytical_Logic Molecule 5-(Benzyloxy)-4-fluoro- 2-methylbenzoic acid Properties Physicochemical Profiling pKa ~ 4.0, UV-Active Molecule->Properties HPLC HPLC-UV / UHPLC-PDA (Routine QC, High Conc.) Properties->HPLC Bulk API LCMS LC-MS/MS (ESI negative) (Trace Analysis, PK/PD) Properties->LCMS Trace Impurity QuantUV Quantification via Absorbance (254 nm) HPLC->QuantUV QuantMS Quantification via MRM Transitions LCMS->QuantMS

Decision matrix and analytical logic for quantifying the target compound.

Method Comparison: HPLC-UV vs. LC-MS/MS

To determine the most appropriate method, one must define the analytical target profile (ATP).

  • HPLC-UV (The Workhorse): Best suited for bulk API release testing and process chemistry monitoring. It offers high precision, robustness, and cost-effectiveness. The strong chromophore of the benzyloxy group ensures excellent linearity at higher concentrations (10–100 µg/mL).

  • LC-MS/MS (The Specialist): Essential for trace-level impurity profiling, genotoxic impurity screening, or bioanalytical quantification where matrix interference is high. Operating in Multiple Reaction Monitoring (MRM) mode, it provides unparalleled specificity [3].

Quantitative Validation Data Comparison

The following table summarizes the expected validation performance characteristics for 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid, benchmarked against ICH Q2(R2) criteria. Recent statistical frameworks emphasize the use of confidence intervals for accuracy and precision to ensure the method is fit for purpose [2].

Validation ParameterHPLC-UV (API Release)LC-MS/MS (Trace Impurity)ICH Q2(R2) Acceptance Criteria
Linearity (R²) > 0.999> 0.995R² ≥ 0.990
Accuracy (% Bias) ± 2.0%± 15.0%± 2.0% (API), ± 15% (Trace)
Precision (% RSD) ≤ 2.0%≤ 15.0%≤ 2.0% (API), ≤ 15% (Trace)
Limit of Detection ~ 50 ng/mL~ 0.5 ng/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation ~ 150 ng/mL~ 1.5 ng/mLSignal-to-Noise ≥ 10:1
Specificity Resolution (Rs) > 1.5Unique MRM TransitionNo interference at retention time

Experimental Protocols (Self-Validating Workflows)

The following step-by-step methodology outlines the validation of the HPLC-UV method, designed as a self-validating system to ensure data integrity.

Step 1: Chromatographic Method Setup & System Suitability
  • Column: C18 Core-Shell (100 x 4.6 mm, 2.7 µm).

    • Causality Check: Why a core-shell particle? It achieves UHPLC-like efficiency at lower backpressures, ensuring sharp peak shapes for the fluorinated aromatic ring, which can otherwise exhibit peak tailing due to secondary interactions with residual silanols.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with formic acid).

    • Causality Check: The pKa of the target's carboxylic acid is ~4.0. At pH 3.5, the molecule is predominantly unionized, preventing peak splitting and ensuring consistent retention on the reversed-phase column. Furthermore, ammonium formate is fully volatile, allowing seamless transfer of this method to LC-MS if required.

  • Mobile Phase B: Acetonitrile (Gradient: 20% B to 80% B over 10 minutes).

  • Detection: UV at 254 nm.

  • System Suitability Test (SST): Inject a 50 µg/mL standard six times. The system is validated for the run only if the RSD of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.

Step 2: Specificity and Forced Degradation
  • Procedure: Subject the compound to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and photolytic stress. Inject the stressed samples alongside a blank matrix.

  • Validation Logic: The method proves its specificity if the main peak of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid is completely resolved (Rs > 1.5) from all degradation products, and the blank shows no peaks at the target retention time.

Step 3: Linearity and Reportable Range
  • Procedure: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (e.g., 50 µg/mL).

  • Validation Logic: Plot peak area versus concentration. Calculate the regression line and the 95% confidence intervals of the y-intercept. According to [1], the reportable range is confirmed only if the accuracy and precision criteria are met across this entire interval.

Step 4: Accuracy & Precision via Bracketing
  • Procedure: Spike the compound into the sample matrix at three concentration levels (Low, Medium, High) in triplicate. During the sequence run, inject a known standard every 10 samples (Bracketing).

  • Validation Logic: Why use a bracketing standard approach? Instrument drift (e.g., UV lamp fluctuation or column fouling) over a long sequence can artificially inflate precision errors. Bracketing standards self-validate the system's stability, ensuring that any deviation in the response factor is mathematically accounted for during final quantification.

Validation_Workflow Start Method Selection HPLC-UV vs LC-MS/MS Spec Specificity Assessment (Matrix & Impurity Blanking) Start->Spec Lin Linearity & Range (R² ≥ 0.99, ICH Q2(R2)) Spec->Lin AccPre Accuracy & Precision (Confidence Intervals) Lin->AccPre Rob Robustness Testing (DoE Approach) AccPre->Rob Report Final Validation Report (Fit for Purpose) Rob->Report

Workflow for analytical method validation according to ICH Q2(R2) guidelines.

Conclusion

For the quantification of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid, HPLC-UV remains the optimal choice for routine API release and process monitoring due to its robust linearity and precision. However, when transitioning to pharmacokinetic studies or trace impurity profiling, the method must pivot to LC-MS/MS operating in negative ESI mode to leverage the molecule's acidic proton for superior sensitivity. Regardless of the modality, adherence to the ICH Q2(R2) lifecycle approach ensures the analytical procedure remains fit for its intended purpose.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA/CHMP/ICH/82072/2006, Effective June 14, 2024. URL:[Link]

  • Faya, P., Wolfe, C. N., & Rauk, A. P. "Confidence Intervals for Validation of Analytical Procedures Under ICH Q2(R2)." Pharmaceutical Statistics, 2026 Jan-Feb;25(1):e70055. URL:[Link]

  • Aboul-Enein, H. Y., et al. "Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs." Journal of Pharmaceutical and Biomedical Analysis, 2000. URL:[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.